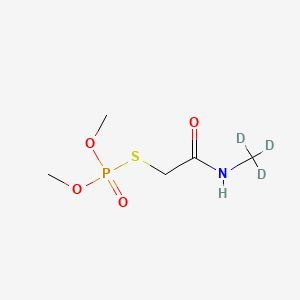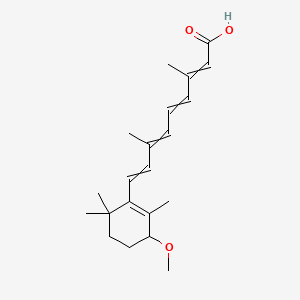
N-Acetyl-S-(propyl-d7)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Acetyl-S-(propyl-d7)-L-cysteine” is a labelled version of N-Acetyl-S-propyl-L-cysteine . It is a biomarker of 1-bromopropane exposure . The compound has a molecular formula of C8H8D7NO3S and a molecular weight of 212.31 .
Molecular Structure Analysis
The IUPAC name for this compound is (2R)-2-acetamido-3-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)propanoic acid . The InChI string representation of the molecule is InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i1D3,3D2,4D2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.31 . Unfortunately, the search results do not provide more detailed physical and chemical properties of “this compound”.Aplicaciones Científicas De Investigación
Antidote for Acetaminophen Overdose and Other Clinical Applications : N-Acetyl-S-(propyl-d7)-L-cysteine is widely used as a specific antidote for acetaminophen overdose. It also shows promise in preventing chronic obstructive pulmonary disease exacerbation, preventing contrast-induced kidney damage, treating pulmonary fibrosis, and treating infertility in patients with polycystic ovary syndrome resistant to clomiphene. It may also act as a cancer chemopreventive agent, aid in the eradication of Helicobacter pylori, and protect against gentamicin-induced hearing loss in renal dialysis patients (Millea, 2009).
Role in Mercapturic Acid Biosynthesis : This compound is involved in the final step of mercapturic acid biosynthesis, as indicated by studies on cysteine S-conjugate N-acetyltransferase from rat kidney microsomes (Duffel & Jakoby, 1982).
Antigenotoxic and Cancer Preventive Mechanisms : this compound has been studied for its antigenotoxic and cancer preventive mechanisms due to its role as a precursor of reduced glutathione (GSH) and its antioxidative properties (Flora et al., 2004).
Effects on Lifespan and Resistance to Environmental Stressors : Research on Caenorhabditis elegans indicates that dietary supplementation of this compound can significantly increase resistance to oxidative stress, heat stress, UV irradiation, and extend both mean and maximum lifespan (Oh, Park & Park, 2015).
Impact on Corrosion Inhibition of Mild Steel : It has been investigated for its role in corrosion inhibition of mild steel, demonstrating that it can act as a green chemical corrosion inhibitor (Fu et al., 2011).
Treatment of Various Diseases : As a nutritional supplement and antioxidant, this compound is recommended for the treatment of diseases caused by free oxygen radicals, and has been used in combination with other medications for various treatments (Mokhtari et al., 2016).
Therapeutic Potential in Endometriosis : It exerts a complex action on endometrial cells, suggesting its beneficial use in the clinical treatment of endometriosis (Pittaluga et al., 2010).
Effect on Helicobacter pylori Diagnostic Accuracy : Research indicates its potential contribution to the accuracy of Helicobacter pylori stool antigen tests (Demırtürk et al., 2003).
Applications in Neurodegenerative Diseases : Its role as a glutathione precursor with antioxidant and anti-inflammatory activities suggests usefulness in counteracting neurodegenerative diseases (Tardiolo, Bramanti & Mazzon, 2018).
Role in Biofilm Formation and Bacterial Growth : this compound affects bacterial biofilm formation and growth, offering potential as an inhibitor of biofilm formation on stainless steel surfaces (Olofsson, Hermansson & Elwing, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i1D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKBYBSKZWNMI-DPYIPTSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

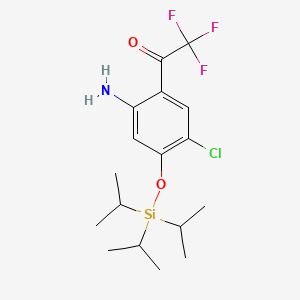
![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)
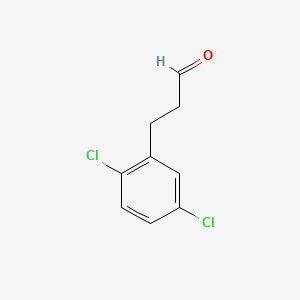
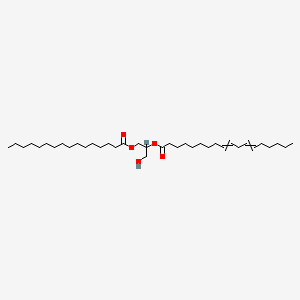

![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B564605.png)


![2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate](/img/structure/B564608.png)
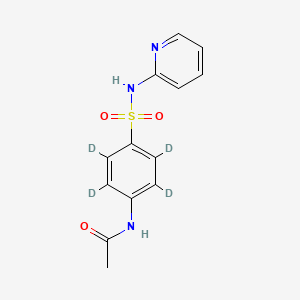
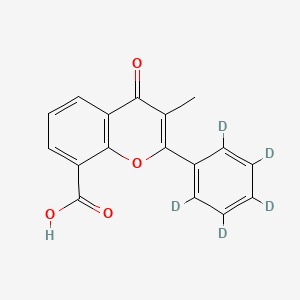
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
